Gibberellin A72

説明

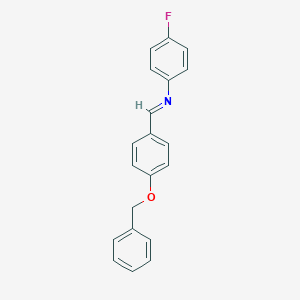

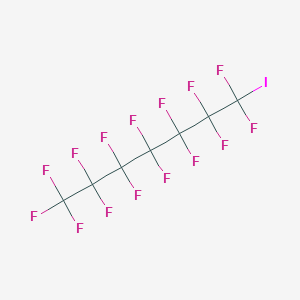

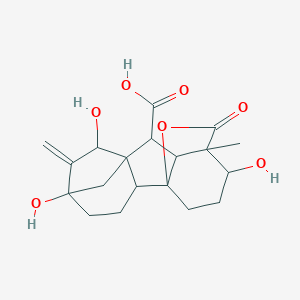

Gibberellin A72, also known as GA72, belongs to the class of organic compounds known as C19-gibberellin 6-carboxylic acids. These are C19-gibberellins with a carboxyl group at the 6-position .

Synthesis Analysis

Gibberellins are produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The biosynthesis of gibberellins has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes in all three kingdoms . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .Molecular Structure Analysis

The molecular formula of Gibberellin A72 is C19H24O7 . It differs from gibberellin A1 in the presence of a β-OH at C-9 (gibbane numbering) .Chemical Reactions Analysis

Gibberellins function as hormones in plants, affecting growth and differentiation in organs in which their concentration is very tightly regulated . The sequences of events in gibberellin-induced growth are envisaged on the following lines: Binding of hormone to a receptor, activation of one or more signal transduction pathways, transcription of primary and secondary response genes leading to the physiological response .Physical And Chemical Properties Analysis

Gibberellin A72 is soluble in water and is a weakly acidic compound based on its pKa.科学的研究の応用

Inhibition of Nodule Formation

Gibberellins have been found to inhibit nodule formation in dwarf beans, which is valuable in experimental plant physiology (Thurber, Douglas, & Galston, 1958).

Regulation of Gene Expression

These compounds regulate gene expression in plants by binding to the nuclear receptor GID1 and promoting the degradation of DELLA proteins, including GAI (Murase et al., 2008).

Roles in Plant Morphogenesis

Gibberellin is involved in various processes such as leaf differentiation, photomorphogenesis, and pollen-tube growth (Fleet & Sun, 2005).

Production by Pathogens

The rice pathogen Gibberella fujikuroi produces large amounts of gibberellins, which are crucial for seed germination, stem elongation, and flowering (Tudzynski, 1999).

Induction of Shoot Elongation

Gibberellins induce shoot elongation in certain dwarf plants, such as lettuce seedlings (Frankland & Wareing, 1960).

Movement and Developmental Aspects

The movement of gibberellin is essential for multiple developmental aspects of plants, including seed germination, root and shoot elongation, flowering, and fruit patterning (Binenbaum, Weinstain, & Shani, 2018).

Active Growth Promotion

Gibberellin A3 is the most active in promoting growth, flowering, and fruiting in plants, with diverse effects on various plant species (Wittwer & Bukovac, 1962).

Mediation of GA Signaling

The GID1 receptor mediates GA signaling in plants, essential for many developmental processes (Ueguchi-Tanaka et al., 2005).

Interaction with DNA

Gibberellin A7 interacts with DNA from higher plants and some viruses but does not interact with DNA from animals or bacteria (Kessler & Snir, 1969).

Role in Signal Transduction

SPINDLY, a tetratricopeptide repeat protein, is involved in gibberellin signal transduction in Arabidopsis, controlling developmental processes like seed development and flowering time (Jacobsen, Binkowski, & Olszewski, 1996).

将来の方向性

Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . There have also been recent advances in understanding gibberellin transport and distribution and their relevance to plant development . This suggests that future research may focus on further understanding these processes and their implications for plant growth and development.

特性

IUPAC Name |

5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISDKGXXRJQNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A72 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。